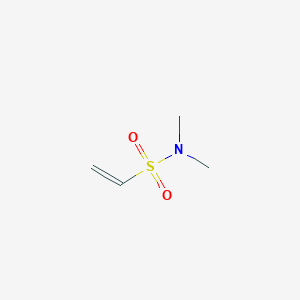

N,N-dimethylethenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylethenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-4-8(6,7)5(2)3/h4H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRRJFSXEOEOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597618 | |

| Record name | N,N-Dimethylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7700-07-4 | |

| Record name | N,N-Dimethylethenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylethene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of N,N-Dimethylvinylsulfonamide: A Mechanistic and Practical Guide

Introduction: The Significance of N,N-Dimethylvinylsulfonamide in Modern Chemistry

N,N-Dimethylvinylsulfonamide is a valuable and versatile chemical entity within the fields of organic synthesis and drug discovery. As a Michael acceptor, its vinyl group is activated by the electron-withdrawing sulfonyl group, making it susceptible to nucleophilic attack. This reactivity profile has led to its use in a variety of chemical transformations and as a key building block in the synthesis of more complex molecules. In the realm of medicinal chemistry, vinyl sulfonamides are recognized as important pharmacophores and have been incorporated into a range of biologically active compounds.[1][2][3] They are particularly noted for their role as covalent inhibitors, where they can form irreversible bonds with specific amino acid residues in target proteins.[4][5] The N,N-dimethyl substitution modulates the reactivity of the vinyl group and influences the physicochemical properties of the molecule, such as solubility and metabolic stability.

This guide provides an in-depth exploration of the synthesis of N,N-dimethylvinylsulfonamide, with a focus on the underlying reaction mechanisms, practical experimental protocols, and the rationale behind the synthetic strategies employed. It is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of the preparation of this important chemical building block.

Core Synthetic Strategies and Mechanistic Insights

The synthesis of N,N-dimethylvinylsulfonamide can be approached through several routes, each with its own set of advantages and challenges. The choice of a particular method often depends on the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.

The Traditional Approach: Nucleophilic Substitution on a Sulfonyl Chloride Precursor

The most direct and classical method for the synthesis of N,N-dimethylvinylsulfonamide involves the reaction of dimethylamine with a suitable vinylsulfonyl precursor, typically vinylsulfonyl chloride or a related 2-haloethanesulfonyl chloride.

Mechanism:

The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom of the sulfonyl chloride. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the sulfonamide bond. When a 2-haloethanesulfonyl chloride is used, a subsequent elimination step is required to generate the vinyl group.

-

Step 1: Nucleophilic Attack: The dimethylamine acts as a nucleophile, attacking the sulfur center of the sulfonyl chloride.

-

Step 2: Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Step 3: Elimination of Chloride: The chloride ion is expelled as a leaving group.

-

Step 4 (if applicable): Base-Mediated Elimination: If starting from a 2-haloethanesulfonyl chloride, a base is used to abstract a proton from the α-carbon, leading to the elimination of the halide and formation of the double bond.

Challenges and Considerations:

While seemingly straightforward, this method is often plagued by several challenges. Vinylsulfonyl chloride is highly reactive and prone to polymerization, which can significantly reduce the yield and complicate purification.[4] Furthermore, the handling of volatile and corrosive reagents like sulfonyl chlorides and dimethylamine requires careful experimental setup and safety precautions.

The Dehydration Route: A One-Pot Elimination Approach

An alternative strategy involves the dehydration of a precursor alcohol, N,N-dimethyl-2-hydroxypropanesulfonamide. This method offers the advantage of avoiding the use of highly reactive vinylsulfonyl chlorides.

Mechanism:

This process typically involves a one-pot reaction where a leaving group is formed from the hydroxyl group, followed by its elimination. A common system for this transformation is the use of methanesulfonyl chloride (MsCl) and an organic base, such as triethylamine.

-

Step 1: Mesylation: The hydroxyl group of N,N-dimethyl-2-hydroxypropanesulfonamide reacts with methanesulfonyl chloride to form a mesylate intermediate. The mesylate is an excellent leaving group.

-

Step 2: Base-Mediated Elimination: The organic base abstracts a proton from the adjacent carbon, leading to the elimination of the mesylate group and the formation of the vinyl double bond.

This approach has been successfully applied to the synthesis of N,N-dimethyl-1-propene-1-sulfonamide, a closely related analogue, and can be adapted for N,N-dimethylvinylsulfonamide.[2][3] The one-pot nature of this reaction, avoiding the isolation of the intermediate mesyl derivative, makes it an efficient and practical option.[2]

The α-Selenoether Protection Strategy: A Mild and High-Purity Approach

To overcome the challenges of polymerization and low yields associated with traditional methods, a novel approach utilizing an α-selenoether masking group has been developed.[4][5][6] This strategy allows for the late-stage, mild generation of the vinyl sulfonamide.

Mechanism:

This multi-step synthesis involves the initial sulfonylation of the amine with a protected sulfonyl chloride, followed by the introduction of a selenoether, and finally, a mild oxidative elimination to unmask the vinyl group.

-

Step 1: Sulfonylation: The amine is first sulfonylated with a reagent such as 1-bromoethane-1-sulfonyl chloride.

-

Step 2: Selenide Displacement: The bromide in the resulting sulfonamide is displaced by a phenyl selenide nucleophile. The resulting α-selenoether sulfonamide is stable and can be purified by column chromatography.

-

Step 3: Oxidative Elimination: The selenoether is then oxidized with a mild oxidant, such as sodium metaperiodate (NaIO4). This leads to a syn-elimination of the resulting selenoxide, cleanly forming the terminal vinyl sulfonamide.

This method is particularly advantageous as it typically yields the final product in high purity after a simple aqueous work-up, often circumventing the need for column chromatography of the reactive vinyl sulfonamide.[4]

Experimental Protocols and Data

Protocol 1: Synthesis via the Dehydration of N,N-Dimethyl-2-hydroxyethanesulfonamide

This protocol is adapted from a similar procedure for a related compound and represents a practical approach to the synthesis of N,N-dimethylvinylsulfonamide.[2]

Step 1: Synthesis of N,N-Dimethyl-2-hydroxyethanesulfonamide (Precursor)

-

To a solution of 2-hydroxyethanesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane) cooled to 0 °C, add a solution of dimethylamine (2 equivalents) in the same solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N,N-dimethyl-2-hydroxyethanesulfonamide.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Dehydration to N,N-Dimethylvinylsulfonamide

-

Dissolve N,N-dimethyl-2-hydroxyethanesulfonamide in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C and add an organic base (e.g., triethylamine, 1.5 equivalents).

-

Add methanesulfonyl chloride (1.2 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography, though care should be taken to avoid polymerization on silica gel.

| Reaction | Starting Material | Reagents | Typical Yield | Reference |

| Dehydration | N,N-dimethyl-2-hydroxypropanesulfonamide | MeSO2Cl, Organic Base | Good to Excellent | [2][3] |

| α-Selenoether Elimination | α-Selenoether sulfonamide | NaIO4 | High Purity, often no chromatography needed | [4] |

Visualizing the Mechanisms

To further elucidate the synthetic pathways, the following diagrams illustrate the core mechanistic steps.

Caption: α-Selenoether strategy for high-purity synthesis.

Conclusion and Future Outlook

The synthesis of N,N-dimethylvinylsulfonamide is a critical process for accessing a versatile building block in organic and medicinal chemistry. While traditional methods offer a direct route, they are often hampered by issues of reactivity and purification. Modern approaches, such as the dehydration of precursor alcohols and the innovative α-selenoether protection strategy, provide more robust and efficient alternatives, leading to higher yields and purities of the final product. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program. As the demand for sophisticated molecular architectures continues to grow, the development of even more efficient and sustainable methods for the synthesis of key intermediates like N,N-dimethylvinylsulfonamide will remain an active area of investigation.

References

-

Craven, G., Affron, D. P., et al. (2019). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm. 2[4][5][6]. Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458. 3[7]. Kolosov, M. A., et al. (2020). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. Kharkov University Bulletin, Chemical Series. 4[2][3]. Various Authors. (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. Semantic Scholar. 5[6]. Various Authors. (n.d.). Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy | Request PDF. ResearchGate. 6[1]. Various Authors. (n.d.). Synthesis of Vinyl Sulfonamides Using the Horner Reaction | Request PDF. ResearchGate. 7[8]. Monsanto Chemicals Ltd. (1955). Process for preparing vinyl sulfonamides. U.S. Patent No. 2,715,142. 8[9]. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. (2018). PMC - NIH. 9[10]. Allen Education. (n.d.). Explain with equations how methylamine, N, N - dimethylamine and N, N, N - trimethylamine react with benzenesulphonyl chloride and how this reaction is useful to separate these amines. 1[11]0. Reddit r/Chempros. (2022). Using dimethylamine.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 3. researchgate.net [researchgate.net]

- 4. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. | Semantic Scholar [semanticscholar.org]

- 7. Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. US2715142A - Process for preparing vinyl sulfonamides - Google Patents [patents.google.com]

- 10. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Explain with equations how methylamine, N, N - dimethylamine and N, N, N - trimethylamine react with benzenesulphonyl chloride and how this reaction is useful to separate these amines. [allen.in]

N,N-dimethylvinylsulfonamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of N,N-dimethylvinylsulfonamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-dimethylvinylsulfonamide is a functionalized vinylsulfonamide that has garnered significant interest as a reactive chemical entity, particularly within the field of medicinal chemistry. Its intrinsic properties as a potent Michael acceptor have positioned it as a valuable electrophilic "warhead" for the design of targeted covalent inhibitors. This guide provides a comprehensive overview of its core chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in modern drug discovery. We will explore its physicochemical characteristics, delve into its synthesis and reaction mechanisms, and discuss its utility in forming stable covalent bonds with biological nucleophiles, a critical function in the development of next-generation therapeutics.

Introduction to N,N-dimethylvinylsulfonamide

Vinylsulfonamides are a class of organic compounds characterized by a vinyl group directly attached to the sulfur atom of a sulfonamide. N,N-dimethylvinylsulfonamide (DMVSA) is a prominent member of this class, featuring two methyl groups on the sulfonamide nitrogen. This substitution pattern modulates its electronic properties and reactivity. In recent years, vinylsulfonamides have emerged as a compelling alternative to more traditional electrophiles, such as acrylamides, in the design of covalent inhibitors.[1] Covalent inhibitors offer distinct advantages in drug design, including high potency, prolonged duration of action, and the potential to overcome drug resistance.[1] DMVSA and its derivatives serve as key building blocks in this context, enabling the irreversible modification of target proteins.[2]

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical properties of N,N-dimethylvinylsulfonamide determine its behavior in various chemical environments and are crucial for its application in synthesis and biological systems.

Physical and Chemical Data

The key properties are summarized in the table below for quick reference.

| Property | Value | Source |

| CAS Number | 7700-07-4 | [3] |

| Molecular Formula | C₄H₉NO₂S | [3] |

| Molecular Weight | 135.185 g/mol | [3] |

| Density | 1.146 g/cm³ | [3] |

| Boiling Point | 183.6 °C at 760 mmHg | [3] |

| LogP | 1.10210 | [3] |

| Refractive Index | 1.471 | [3] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of N,N-dimethylvinylsulfonamide.[4][5] While specific spectra for this exact compound are not publicly cataloged, its characteristic features can be predicted based on its structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals. A complex multiplet pattern in the vinyl region (typically 5.5-7.0 ppm) corresponding to the three vinyl protons (-CH=CH₂). A singlet in the aliphatic region (around 2.5-3.0 ppm) would represent the six equivalent protons of the two N-methyl groups.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum would display four signals: two in the vinyl region for the two sp² hybridized carbons of the double bond, and two in the aliphatic region for the N-methyl carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the sulfonyl group (S=O) stretches, typically found around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). Additional key peaks would include C=C stretching of the vinyl group (~1620 cm⁻¹) and C-H stretching vibrations.[4]

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 135).[4] Fragmentation patterns would likely involve the loss of the dimethylamino group or parts of the vinylsulfonyl moiety.

Synthesis of N,N-dimethylvinylsulfonamide

Various synthetic routes to vinylsulfonamides have been developed. A common and efficient method involves the dehydration of a β-hydroxy sulfonamide precursor, which avoids the need to isolate potentially unstable intermediates.[6][7]

Experimental Protocol: Dehydrative Synthesis

This protocol describes a general one-pot method for synthesizing N,N-dimethylvinylsulfonamide from its corresponding β-hydroxy precursor.[6][7]

Step 1: Mesylation

-

To a stirred solution of N,N-dimethyl-2-hydroxyethanesulfonamide in a suitable anhydrous solvent (e.g., dichloromethane) at 0 °C, add an organic base (e.g., triethylamine, 1.5 equivalents).

-

Slowly add methanesulfonyl chloride (MeSO₂Cl, 1.2 equivalents) dropwise to the solution.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours. The formation of the intermediate mesylate occurs in this step.

Step 2: Elimination

-

Without isolating the intermediate, warm the reaction mixture to room temperature.

-

Continue stirring for an additional 4-12 hours to facilitate the elimination of the mesyl group, forming the vinyl double bond.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude N,N-dimethylvinylsulfonamide using column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram illustrates the one-pot dehydration synthesis.

Caption: Workflow for the dehydrative synthesis of N,N-dimethylvinylsulfonamide.

Chemical Reactivity and Mechanistic Insights

The reactivity of N,N-dimethylvinylsulfonamide is dominated by the electrophilic nature of its vinyl group, making it a potent Michael acceptor.[6][8]

The Michael Addition Reaction

The Michael addition, or conjugate 1,4-addition, is the most important reaction of vinylsulfonamides in a biological context.[9][10] The electron-withdrawing sulfonyl group polarizes the double bond, rendering the β-carbon susceptible to attack by nucleophiles.[10] In drug development, the key nucleophiles are the side chains of amino acid residues within a target protein, most commonly the thiol group of cysteine or the amino group of lysine.[1][11]

This reaction is central to the mechanism of action for many covalent inhibitor drugs.[10] The formation of a stable covalent bond between the drug and its target protein can lead to irreversible inhibition, providing significant therapeutic benefits.[12]

Mechanism of Covalent Modification

The mechanism proceeds via the attack of a biological nucleophile (e.g., the thiolate anion of a cysteine residue) on the β-carbon of the vinylsulfonamide. This forms a resonance-stabilized carbanion intermediate, which is subsequently protonated by a proton source (such as water or a nearby amino acid residue) to yield the final, stable thioether adduct.

Caption: Mechanism of covalent protein modification via Michael addition.

Applications in Research and Development

The primary application of N,N-dimethylvinylsulfonamide and its derivatives is in the field of drug discovery and chemical biology.[13][14]

Covalent Inhibitors in Drug Discovery

The vinylsulfonamide moiety is employed as an electrophilic "warhead" to target specific amino acid residues in proteins.[2] By designing molecules that selectively bind to a target protein's active or allosteric site, the vinylsulfonamide group can be positioned to react with a nearby nucleophilic residue, forming a permanent covalent bond.[15][16] This strategy has been successfully used to develop potent and selective inhibitors for various enzyme classes.[6][15] For example, vinylsulfonamide derivatives have been developed as highly potent, covalent inhibitors of TEAD autopalmitoylation, a target in cancer therapy.[15][16]

Chemical Probes

Beyond therapeutics, vinylsulfonamide-containing molecules are valuable as chemical probes for activity-based protein profiling (ABPP). These probes can be used to identify and characterize new drug targets by covalently labeling active enzymes in complex biological systems.

Polymerization Potential

Like other vinyl monomers, N,N-dimethylvinylsulfonamide possesses the potential to undergo polymerization. The vinyl group can participate in radical polymerization reactions, initiated by thermal or photochemical initiators.[17] While specific studies on the homopolymerization of N,N-dimethylvinylsulfonamide are not widely reported, its structural similarity to well-studied monomers like N,N-dimethylacrylamide suggests it could form functional polymers.[18][19] Such polymers could have applications in hydrogel formation or as functional materials, analogous to other poly(N-vinylamide)s.[20][21]

Safety and Handling

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[24]

-

Engineering Controls : Handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[24]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[22]

-

Hazards : The compound is likely flammable and should be treated as a potential irritant to the skin, eyes, and respiratory tract. Its long-term toxicological properties are not well-established, and it should be handled with care.[22][25]

Conclusion

N,N-dimethylvinylsulfonamide is a versatile chemical entity with significant value in modern chemical and pharmaceutical research. Its defining feature is its controlled electrophilicity, which makes it an excellent Michael acceptor for the covalent modification of biological macromolecules. This property has been expertly leveraged in the design of targeted covalent inhibitors, offering a powerful strategy for developing potent and durable therapeutics. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers aiming to harness its potential in drug discovery, chemical biology, and materials science.

References

- Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. (2019). European Journal of Medicinal Chemistry.

- Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. (2025). Chemical Science.

- Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors | Request PDF. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.

- N,N-Dimethylethenesulfonamide | CAS#:7700-07-4. (n.d.). Chemsrc.

- Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. (2020). Journal of Organic and Pharmaceutical Chemistry.

- Safety d

- SAFETY D

- Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. (2025).

- Recent Advances in Covalent Drug Discovery. (n.d.). MDPI.

- Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection str

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- Structure of the target N,N-dimethyl-1-propene-1-sulfonamide 1 and... (n.d.).

- Identifying Unknown from IR, NMR, and Mass Spectrometry. (n.d.). Chemistry Steps.

- Michael Addition. (n.d.). Organic Chemistry Portal.

- Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of N,N-Dimethylformamide (DMF). (n.d.). James Madison University.

- NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class.

- Michael addition reaction. (n.d.). Wikipedia.

- Radical Polymerization of Vinylsulfonic Acid and Its Copolymerization with Acrylamide in Aqueous Solution. (2025).

- Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (n.d.). PMC - PubMed Central.

- Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. (n.d.). MDPI.

- Solvents to Fragments to Drugs: MD Applications in Drug Design. (2018).

- Solvents to Fragments to Drugs: MD Applications in Drug Design. (2025).

- Synthesis of Poly(N-vinylamide)s and Poly(vinylamine)

- Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosph

- Nanogels Based on N,N-Dimethylacrylamide and β-Cyclodextrin Triacrylate for Enhanced Solubility and Therapeutic Efficacy of Aripiprazole. (2024). MDPI.

Sources

- 1. Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02420J [pubs.rsc.org]

- 2. Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. This compound | CAS#:7700-07-4 | Chemsrc [chemsrc.com]

- 4. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 6. Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Michael Addition [organic-chemistry.org]

- 10. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 11. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Synthesis of Poly(N-vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium-Mediated Radical Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Formation of Hydrogels Based on a Copolymer of N-Vinyl-2-pyrrolidone and Glycidyl Methacrylate in the Presence of the Reaction Product of 1,3-Dimethylmidazolium Dimethylphosphate and Elemental Sulfur [mdpi.com]

- 22. fishersci.co.uk [fishersci.co.uk]

- 23. fishersci.com [fishersci.com]

- 24. lsuhsc.edu [lsuhsc.edu]

- 25. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

An In-depth Technical Guide to the Physical Properties of N,N-dimethylvinylsulfonamide

Introduction

N,N-dimethylvinylsulfonamide is a functionalized organic molecule of significant interest to researchers in drug development and materials science. As a Michael acceptor, the vinyl group's reactivity is central to its utility in covalent modification of biological targets and in polymer chemistry.[1][2] A thorough understanding of its physical properties is paramount for its effective application, from predicting its behavior in reaction media to ensuring its safe handling and storage. This guide provides a comprehensive overview of the core physical and chemical characteristics of N,N-dimethylvinylsulfonamide, supported by experimental protocols and theoretical insights.

Molecular and Chemical Identity

A foundational understanding of a molecule begins with its basic identifiers and structural properties.

| Property | Value | Source |

| Chemical Name | N,N-dimethylvinylsulfonamide | N/A |

| Synonyms | N,N-Dimethylethenesulfonamide | N/A |

| CAS Number | 7700-07-4 | N/A |

| Molecular Formula | C₄H₉NO₂S | N/A |

| Molecular Weight | 135.19 g/mol | N/A |

| Exact Mass | 135.03542 g/mol | N/A |

Macroscopic Physical Properties

The bulk physical properties of a compound are critical for its practical application in a laboratory or industrial setting.

| Property | Value | Experimental Context |

| Density | 1.146 g/cm³ | Determined at standard conditions. |

| Boiling Point | 183.6 °C | Measured at 760 mmHg. |

| Refractive Index | 1.471 | Measured at standard temperature and pressure. |

Experimental Determination of Physical Properties

Protocol for Boiling Point Determination (Thiele Tube Method):

-

A small sample of N,N-dimethylvinylsulfonamide is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a steady stream of bubbles will emerge from the capillary tube.

-

Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Protocol for Density Determination (Pycnometer Method):

-

A clean, dry pycnometer of a known volume is weighed accurately.

-

The pycnometer is filled with N,N-dimethylvinylsulfonamide, ensuring no air bubbles are present.

-

The filled pycnometer is weighed again.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[3][4]

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the vinyl protons and the N-methyl protons.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Vinyl CH (geminal) | 5.8 - 6.2 | Doublet of doublets | Jtrans ≈ 16 Hz, Jcis ≈ 9 Hz |

| Vinyl CH (trans) | 6.2 - 6.6 | Doublet of doublets | Jtrans ≈ 16 Hz, Jgem ≈ 2 Hz |

| Vinyl CH (cis) | 5.7 - 6.1 | Doublet of doublets | Jcis ≈ 9 Hz, Jgem ≈ 2 Hz |

| N-Methyl (CH₃) | 2.7 - 3.0 | Singlet | N/A |

The complex splitting pattern of the vinyl protons arises from geminal, cis, and trans couplings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Vinyl CH₂ | 125 - 135 |

| Vinyl CH | 130 - 140 |

| N-Methyl (CH₃) | 35 - 45 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=C Stretch (vinyl) | 1620 - 1680 | Medium |

| =C-H Stretch (vinyl) | 3010 - 3100 | Medium |

| S=O Stretch (sulfonamide) | 1335 - 1370 (asymmetric) | Strong |

| S=O Stretch (sulfonamide) | 1140 - 1180 (symmetric) | Strong |

| C-N Stretch | 1100 - 1350 | Medium |

| C-H Stretch (methyl) | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| Fragment | Expected m/z | Interpretation |

| [M]⁺ | 135 | Molecular ion |

| [M - CH₃]⁺ | 120 | Loss of a methyl group |

| [M - N(CH₃)₂]⁺ | 91 | Loss of the dimethylamino group |

| [SO₂N(CH₃)₂]⁺ | 108 | Dimethylsulfamoyl cation |

| [CH₂=CHSO₂]⁺ | 90 | Vinylsulfonyl cation |

Solubility Profile

The solubility of N,N-dimethylvinylsulfonamide in various solvents is a critical parameter for its use in synthesis and biological assays. While specific quantitative data is limited, its polarity suggests it will be soluble in a range of common organic solvents.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The polar sulfonamide group may impart some water solubility, but the vinyl and dimethyl groups are hydrophobic. |

| Ethanol | Soluble | Polar protic solvent, likely to solvate the sulfonamide group. |

| Acetone | Soluble | Polar aprotic solvent, good general solvent for moderately polar organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, expected to be an excellent solvent.[8] |

| Chloroform | Soluble | Moderately polar solvent, should readily dissolve the compound. |

| Diethyl Ether | Moderately soluble | Less polar than other organic solvents, solubility may be limited. |

| Hexane | Insoluble | Nonpolar solvent, unlikely to dissolve the polar sulfonamide. |

Stability and Reactivity

Tertiary vinyl sulfonamides, such as N,N-dimethylvinylsulfonamide, are known to be stable compounds under both acidic and basic conditions.[1] The primary mode of reactivity is the electrophilic nature of the vinyl group, making it susceptible to Michael addition reactions with nucleophiles like thiols and amines.[1][2] This reactivity is the basis for its use as a covalent modifier in drug discovery.

Caption: Michael addition of a nucleophile (Nu-H) to N,N-dimethylvinylsulfonamide.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling N,N-dimethylvinylsulfonamide.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety glasses or goggles.[7][9][10]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[7][9] Avoid contact with skin and eyes.[7][9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9][10]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Synthesis Outline

A plausible synthetic route to N,N-dimethylvinylsulfonamide involves the reaction of 2-chloroethanesulfonyl chloride with dimethylamine, followed by elimination of HCl. A related procedure for a similar compound is described in the literature.[1]

Caption: Proposed synthetic pathway for N,N-dimethylvinylsulfonamide.

Conclusion

This technical guide has provided a detailed overview of the key physical and chemical properties of N,N-dimethylvinylsulfonamide. By understanding its molecular characteristics, macroscopic properties, spectroscopic signatures, solubility, stability, and reactivity, researchers can more effectively and safely utilize this versatile compound in their scientific endeavors. The provided experimental protocols and safety guidelines serve as a practical resource for laboratory professionals.

References

- Kolosov, M. A., et al. (2020). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. Journal of Organic and Pharmaceutical Chemistry, 18(4), 58-65.

- Armstrong, A., et al. (2019).

-

National Institute of Standards and Technology. (n.d.). Methanesulfonamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylsulfamide. National Center for Biotechnology Information. Retrieved from [Link]

- Craven, G. B., et al. (2019).

-

Kolosov, M. A., et al. (2020). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. ResearchGate. Retrieved from [Link]

- Thiele, J. (1907). Über die Bestimmung des Siedepunktes. Berichte der deutschen chemischen Gesellschaft, 40(1), 996-997.

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Mettler Toledo. (n.d.). Measuring Density with a Laboratory Balance. Retrieved from [Link]

- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.

-

Gaylord Chemical Company. (n.d.). DMSO Physical Properties. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

- Bernstein, M. P., et al. (1996). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 472(2), 127-141.

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Formamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Formamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Formamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Wang, L., et al. (2016). Direct condensation of sulfonamide and formamide: NaI-catalyzed synthesis of N-sulfonyl formamidine using TBHP as oxidant. Organic Letters, 18(15), 3746–3749.

-

Cheméo. (n.d.). Chemical Properties of N,N'-Dimethyloxamide (CAS 615-35-0). Retrieved from [Link]

-

PubChem. (n.d.). Dimethylformamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 2. researchgate.net [researchgate.net]

- 3. N,N-Dimethyl methanesulfonamide(918-05-8) 13C NMR spectrum [chemicalbook.com]

- 4. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methanesulfonamide, N,N-dimethyl- [webbook.nist.gov]

- 6. N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-Dimethylethanesulfonamide (CAS 6338-68-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020) [hmdb.ca]

Introduction: The Versatility of an Activated Olefin

An In-depth Technical Guide to the Reactivity Profile of N,N-dimethylvinylsulfonamide

N,N-dimethylvinylsulfonamide (DMVSA) is a functionalized vinyl monomer characterized by the potent electron-withdrawing capacity of its N,N-dimethylsulfonamide group. This electronic feature polarizes the carbon-carbon double bond, rendering the β-carbon atom highly electrophilic and susceptible to nucleophilic attack. Consequently, DMVSA serves as a versatile building block in organic synthesis and a valuable reactive moiety in medicinal chemistry. Its reactivity is primarily defined by two key pathways: 1,4-conjugate (Michael) additions and cycloaddition reactions.[1] This guide provides an in-depth exploration of the reactivity profile of DMVSA, offering mechanistic insights, practical protocols, and an examination of its applications, particularly in the realm of targeted covalent inhibitors for drug discovery.

Core Reactivity Principles: Electronic Activation

The reactivity of N,N-dimethylvinylsulfonamide is fundamentally governed by the electronic properties of the sulfonyl group (-SO₂-). This group exerts a strong electron-withdrawing effect through both induction (I-effect) and resonance (R-effect). This polarization creates a significant partial positive charge (δ+) on the β-carbon of the vinyl group, making it an excellent Michael acceptor.

The general mechanism for the Michael addition involves the attack of a nucleophile on this electrophilic β-carbon.[2][3] The resulting intermediate is a resonance-stabilized enolate, which is then protonated to yield the final 1,4-adduct. This process is thermodynamically controlled and allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds under relatively mild conditions.[4][5]

Key Reaction Classes and Mechanistic Insights

Michael (1,4-Conjugate) Addition Reactions

The Michael addition is the hallmark reaction of DMVSA, enabling its conjugation to a wide array of nucleophiles.[1] This reactivity is the cornerstone of its utility in both synthetic chemistry and chemical biology.

-

Aza-Michael Addition (Nitrogen Nucleophiles): Primary and secondary amines readily add to DMVSA to form β-amino sulfonamides. This reaction is highly efficient and is a common method for introducing the sulfonamide moiety into more complex molecules. The resulting products are stable and often serve as intermediates in pharmaceutical synthesis.[6]

-

Thia-Michael Addition (Sulfur Nucleophiles): Thiols, particularly the thiol group of cysteine residues in proteins, are excellent nucleophiles for DMVSA.[7][8] This specific reactivity is heavily exploited in the design of targeted covalent inhibitors, where the vinyl sulfonamide acts as an electrophilic "warhead" that forms an irreversible covalent bond with a cysteine residue in the active site of a target protein.[8][9]

-

Carbon-Michael Addition (Carbon Nucleophiles): Stabilized carbanions, such as those derived from malonates or β-ketoesters, can also serve as Michael donors, facilitating the formation of new carbon-carbon bonds.[2][3]

Below is a generalized workflow for a typical Michael addition reaction involving DMVSA.

Caption: Workflow for a general Michael addition with DMVSA.

The table below summarizes the types of nucleophiles that readily react with DMVSA in Michael additions.

| Nucleophile Class | Example | Product Type |

| Nitrogen (Aza-Michael) | Piperidine, Aniline | β-Amino sulfonamides |

| Sulfur (Thia-Michael) | Cysteine, Ethanethiol | β-Thioether sulfonamides |

| Carbon (C-Michael) | Diethyl malonate | Substituted alkyl sulfonamides |

| Oxygen (Oxa-Michael) | Alkoxides, Phenoxides | β-Alkoxy sulfonamides |

[3+2] Cycloaddition Reactions

As an activated olefin, N,N-dimethylvinylsulfonamide is an effective dipolarophile in [3+2] cycloaddition reactions.[10] This class of reactions provides a powerful route to five-membered heterocyclic systems. It reacts with various 1,3-dipoles, such as:

-

Nitrile Imines: Generated in situ from hydrazonoyl halides, to produce pyrazole derivatives.[13][14]

-

Azomethine Ylides: To yield pyrrolidine structures.[11]

The regioselectivity of these cycloadditions is dictated by the frontier molecular orbitals of the dipole and the dipolarophile. The electron-deficient nature of the DMVSA double bond facilitates a rapid reaction.

Caption: General scheme of a [3+2] cycloaddition reaction with DMVSA.

Radical Polymerization

Vinyl monomers are precursors to polymers, and DMVSA is no exception. While less common than its conjugate addition chemistry, it can undergo free-radical polymerization. This reactivity is analogous to that of other N-vinylamides and acrylamides.[15][16] The polymerization can be initiated using standard radical initiators like AIBN or ammonium persulfate. The resulting poly(N,N-dimethylvinylsulfonamide) is a water-soluble polymer whose properties can be tuned by copolymerization with other monomers.

Application in Drug Discovery: A Covalent Warhead

The most significant contemporary application of the vinyl sulfonamide moiety is in the design of targeted covalent inhibitors (TCIs).[8] TCIs function by first binding non-covalently to the target protein, followed by the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the protein.[17]

N,N-dimethylvinylsulfonamide derivatives are highly effective warheads for targeting cysteine residues.[7][9] The soft electrophilicity of the β-carbon is well-matched to the soft nucleophilicity of the cysteine thiol. This reaction is typically irreversible and results in complete and prolonged inhibition of the target protein's activity.[8] This strategy has been successfully employed to develop potent and selective inhibitors for various enzyme classes, including kinases and transcription factors.[18]

Caption: Mechanism of action for a vinylsulfonamide-based covalent inhibitor.

Experimental Protocols

Protocol 1: Aza-Michael Addition of Piperidine to N,N-dimethylvinylsulfonamide

This protocol describes a standard procedure for the conjugate addition of a secondary amine to DMVSA.

Materials:

-

N,N-dimethylvinylsulfonamide (1.0 eq)

-

Piperidine (1.1 eq)

-

Methanol (as solvent, approx. 0.5 M concentration)

-

Round-bottom flask with magnetic stirrer

-

Standard work-up and purification equipment (rotary evaporator, silica gel for chromatography)

Procedure:

-

Dissolve N,N-dimethylvinylsulfonamide in methanol in a round-bottom flask at room temperature.

-

Add piperidine dropwise to the stirred solution. A mild exotherm may be observed.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure β-amino sulfonamide product.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

N,N-dimethylvinylsulfonamide exhibits a rich and predictable reactivity profile dominated by its character as a potent Michael acceptor and a competent dienophile. The electron-withdrawing sulfonamide group activates the vinyl moiety, enabling facile 1,4-conjugate additions with a wide range of nucleophiles and participation in [3+2] cycloadditions. This versatile reactivity has established DMVSA as a valuable building block in organic synthesis. Furthermore, its specific reactivity towards cysteine thiols has positioned it as a privileged electrophilic warhead in modern drug discovery, enabling the design of potent and selective targeted covalent inhibitors. Understanding this reactivity profile is crucial for researchers aiming to leverage its unique chemical properties in synthesis and medicinal chemistry.

References

-

Kolosov, M. (2025). Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. ResearchGate. Available at: [Link]

-

Tang, W., et al. (2019). Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors. European Journal of Medicinal Chemistry, 184, 111767. Available at: [Link]

-

Peterson, L., et al. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Serafim, R. A. M., et al. (2022). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles | Request PDF. Available at: [Link]

-

Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Available at: [Link]

-

Stevaert, A., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules. Available at: [Link]

-

Wikipedia. (n.d.). Michael addition reaction. Available at: [Link]

-

The Animated Chemist. (2022). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. YouTube. Available at: [Link]

-

PubMed. (2024). [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. Available at: [Link]

-

PeerJ. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Available at: [Link]

-

National Institutes of Health. (n.d.). RAFT Emulsion Polymerization of Styrene Using a Poly((N,N-dimethyl acrylamide)). Available at: [Link]

-

ChemRxiv. (n.d.). [3 + 2] Cycloadditions of α,β-Unsaturated Sultams. Available at: [Link]

-

PubMed. (2021). Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors. Available at: [Link]

-

MDPI. (n.d.). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. Available at: [Link]

-

J. Michael Hollas. (2019). 14.04 The Michael Reaction. YouTube. Available at: [Link]

-

ResearchGate. (n.d.). Effect of solvent on the free radical polymerization of N,N-dimethylacrylamide | Request PDF. Available at: [Link]

-

Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Available at: [Link]

-

PubMed. (2019). Covalent binders in drug discovery. Available at: [Link]

-

MDPI. (n.d.). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Available at: [Link]

-

MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Available at: [Link]

-

ResearchGate. (n.d.). Polymerization of various vinylimidazole isomers (NVIm, 2VIm, and 4VIm).... Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of Poly(N‐vinylamide)s and Poly(vinylamine)s and Their Block Copolymers by Organotellurium‐Mediated Radical Polymerization | Request PDF. Available at: [Link]

-

MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. Michael Addition [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. pak.elte.hu [pak.elte.hu]

- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 11. chemrxiv.org [chemrxiv.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. [3 + 2] Cycloaddition Reaction of Vinylsulfonium Salts with Hydrazonoyl Halides: Synthesis of Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Discovery and biological evaluation of vinylsulfonamide derivatives as highly potent, covalent TEAD autopalmitoylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-dimethylvinylsulfonamide as a Michael acceptor

An In-depth Technical Guide: N,N-Dimethylvinylsulfonamide as a Tunable Michael Acceptor for Covalent Drug Discovery

Foreword

In the landscape of modern drug discovery, covalent inhibitors have undergone a renaissance, transitioning from a class viewed with skepticism to a powerful modality for achieving durable and potent target engagement.[1][2] The success of this approach hinges on the rational design of an electrophilic "warhead" that can form a stable covalent bond with a nucleophilic residue on the target protein.[3][4] The ideal warhead must possess finely tuned reactivity—potent enough to engage its target efficiently, yet selective enough to avoid widespread off-target modifications that can lead to toxicity.[5]

Among the arsenal of electrophiles, Michael acceptors are paramount, designed to react with soft nucleophiles like the thiol of a cysteine residue via a conjugate addition mechanism.[6][7] While α,β-unsaturated amides (e.g., acrylamides) have seen widespread success, the field is continually searching for novel scaffolds with diverse reactivity profiles and intellectual property space.[3] Vinylsulfonamides, and specifically N,N-dimethylvinylsulfonamide, have emerged as a compelling class of Michael acceptors. The strong electron-withdrawing capacity of the sulfonamide moiety activates the vinyl group for nucleophilic attack, while the N,N-disubstitution allows for modulation of these electronic properties.

This guide serves as a technical deep-dive for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles, provide field-proven experimental protocols, and offer a strategic framework for leveraging N,N-dimethylvinylsulfonamide as a covalent warhead in the design of next-generation targeted therapies.

The N,N-Dimethylvinylsulfonamide Moiety: A Synthesis and Reactivity Primer

Structural Features and Electronic Profile

N,N-dimethylvinylsulfonamide is an α,β-unsaturated sulfonyl compound. The core of its reactivity lies in the electronic communication between the sulfonyl group and the vinyl double bond. The sulfur atom, in its high oxidation state (+6) and bonded to two oxygen atoms and a nitrogen, acts as a powerful electron-withdrawing group. This polarization depletes electron density from the vinyl system, rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This process is the cornerstone of the Michael addition reaction.[7][8]

Compared to the more common vinyl sulfones, the nitrogen atom of the sulfonamide can donate some electron density to the sulfonyl group, which can subtly attenuate the reactivity of the vinyl system. The N,N-dimethyl groups provide steric bulk and prevent the formation of hydrogen bonds, which can influence solubility and binding interactions within a protein pocket. This inherent tunability is a key advantage for medicinal chemists aiming to optimize the reactivity of a covalent warhead.

Synthesis Pathway

The synthesis of vinylsulfonamides is well-established, often proceeding through the dehydration of a β-hydroxy sulfonamide precursor. This approach is efficient and avoids the isolation of potentially unstable intermediates.[9][10] The protocol below outlines a general, robust method adaptable for laboratory-scale synthesis.

Experimental Protocol 1: Synthesis of N,N-Dimethylvinylsulfonamide

Objective: To synthesize N,N-dimethylvinylsulfonamide from N,N-dimethylmethanesulfonamide via a lithiation-addition-elimination sequence.

Materials:

-

N,N-dimethylmethanesulfonamide

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Paraformaldehyde

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Step A: Formation of the Hydroxymethyl Intermediate

-

Dissolve N,N-dimethylmethanesulfonamide (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C to ensure complete lithiation.[9]

-

Add paraformaldehyde (1.5 eq) as a solid powder in one portion.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-2-hydroxyethanesulfonamide. This intermediate can often be used in the next step without further purification.

-

-

Step B: Dehydration to N,N-Dimethylvinylsulfonamide

-

Dissolve the crude intermediate from Step A in anhydrous DCM and cool to 0 °C in an ice bath.

-

Add triethylamine (3.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).[9][10]

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure N,N-dimethylvinylsulfonamide.

-

-

Validation:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The vinyl protons should be clearly visible in the ¹H NMR spectrum with characteristic coupling constants.

-

The Michael Addition: Mechanism and Biological Reactivity

Covalent Reaction Mechanism

The utility of N,N-dimethylvinylsulfonamide in drug design stems from its participation in the aza-Michael addition reaction.[11] In a biological context, the thiol side chain of a cysteine residue acts as the nucleophile ("Michael donor"). The reaction proceeds via the following steps:

-

Nucleophilic Attack: The deprotonated thiolate anion (S⁻) of a reactive cysteine residue attacks the electrophilic β-carbon of the vinylsulfonamide. This forms a new carbon-sulfur bond and generates a resonance-stabilized carbanion intermediate.

-

Protonation: The carbanion is rapidly protonated by a proton source, typically water or a nearby protonated residue in the protein's active site, to yield the final, stable thioether adduct.

This reaction is typically irreversible under physiological conditions, leading to the permanent inactivation of the target protein.[5]

Comparative Reactivity and Selectivity

The choice of a Michael acceptor warhead is a critical decision in covalent inhibitor design. The reactivity must be balanced to favor modification of the target cysteine over other biological nucleophiles, such as the abundant glutathione (GSH), to minimize off-target effects.[12]

Vinylsulfonamides are generally considered to be "softer" electrophiles compared to α-haloacetamides and are more comparable to acrylamides.[2] Their reactivity is sufficient for targeting hyper-reactive cysteines often found in enzyme active sites or allosteric pockets. The key advantage is their stability and relatively lower intrinsic reactivity compared to more aggressive warheads, which can translate to improved selectivity.[1]

| Warhead Class | Relative Reactivity | Primary Nucleophile | Mechanism | Key Considerations |

| α-Haloacetamide | Very High | Cysteine, Lysine | Sₙ2 | High reactivity can lead to off-target effects. |

| Acrylamide | Moderate | Cysteine | Michael Addition | Widely used, well-understood reactivity profile. |

| Vinylsulfonamide | Moderate | Cysteine | Michael Addition | Tunable reactivity, good stability. |

| Nitrile | Low (Reversible) | Cysteine | Nucleophilic Addition | Often forms a reversible covalent bond.[13][14] |

A Framework for Covalent Inhibitor Development

Incorporating N,N-dimethylvinylsulfonamide into a ligand is only the first step. A rigorous, multi-stage evaluation process is required to validate its performance as a selective covalent inhibitor.

Quantifying Reactivity: Kinetic Analysis

The potency of a covalent inhibitor is best described by the second-order rate constant kinact/Ki, which accounts for both the initial non-covalent binding affinity (Ki) and the maximal rate of inactivation (kinact).[1] A simple way to assess the intrinsic reactivity of the warhead is to measure its reaction rate with a model thiol like N-acetyl-L-cysteine (NAC) or glutathione (GSH).

Experimental Protocol 2: Kinetic Analysis with N-Acetyl-L-Cysteine

Objective: To determine the second-order rate constant for the reaction of N,N-dimethylvinylsulfonamide with NAC using UV-Vis spectrophotometry.

Principle: The reaction is monitored by the consumption of the thiol, which can be quantified using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product (TNB²⁻) that absorbs at 412 nm.

Materials:

-

N,N-dimethylvinylsulfonamide stock solution (e.g., in DMSO)

-

N-acetyl-L-cysteine (NAC)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Ellman's reagent (DTNB) solution

-

UV-Vis spectrophotometer with temperature control

Procedure:

-

Prepare a solution of NAC in phosphate buffer.

-

Set up a series of reactions with a fixed concentration of NAC and varying pseudo-first-order excess concentrations of the vinylsulfonamide. Incubate at a constant temperature (e.g., 37 °C).

-

At various time points, withdraw an aliquot of the reaction mixture and add it to a solution of DTNB in buffer to quench the reaction and quantify the remaining free thiol.

-

Measure the absorbance at 412 nm.

-

Plot the natural log of the remaining NAC concentration versus time for each vinylsulfonamide concentration. The slope of this line gives the observed rate constant (kobs) for each condition.

-

Plot the kobs values against the corresponding vinylsulfonamide concentrations. The slope of this second plot is the second-order rate constant (k₂) for the reaction.

Self-Validation: The linearity of both plots is crucial. A linear relationship in the second plot confirms that the reaction follows second-order kinetics under the tested conditions.

Confirming Target Engagement: Mass Spectrometry

Intact protein mass spectrometry is a direct and unambiguous method to confirm that the inhibitor forms a covalent bond with the intended protein target.[15]

Experimental Protocol 3: Intact Protein Mass Spectrometry Analysis

Objective: To verify the covalent modification of a target protein by the N,N-dimethylvinylsulfonamide inhibitor.

Procedure:

-

Incubate the purified target protein with a molar excess (e.g., 5-10 fold) of the covalent inhibitor for a defined period (e.g., 1-2 hours) at room temperature.

-

Prepare a control sample of the protein incubated with the vehicle (e.g., DMSO) only.

-

Desalt the samples to remove unreacted inhibitor and buffer components using a suitable method (e.g., C4 ZipTip).

-

Analyze the samples by direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Deconvolute the resulting mass spectra to determine the average mass of the protein in both the control and treated samples.

Expected Outcome: A successful covalent modification will result in a mass shift in the treated sample corresponding to the molecular weight of the inhibitor. For example, if the inhibitor has a MW of 250 Da, the deconvoluted mass of the treated protein should be [Mass of protein] + 250 Da. This provides definitive evidence of a 1:1 covalent adduct formation.[15]

Assessing Global Selectivity: Chemoproteomics

The ultimate test of a covalent inhibitor's safety and specificity is its selectivity across the entire proteome. Activity-Based Protein Profiling (ABPP) and related chemoproteomic techniques are powerful tools for this assessment.[5][15] In a competitive ABPP experiment, a cell lysate or live cells are treated with the inhibitor, followed by a broad-spectrum covalent probe that targets the same class of residues (e.g., cysteine). Proteins that are covalently modified by the test inhibitor will be blocked and will not react with the probe. Quantitative mass spectrometry is then used to identify and quantify the proteins that show reduced probe labeling, providing a global map of the inhibitor's targets and off-targets.[16]

Safety and Handling Considerations

N,N-dimethylvinylsulfonamide is an electrophilic and potentially reactive compound. While a specific Safety Data Sheet (SDS) may not be available, general precautions for handling reactive sulfonamides and Michael acceptors should be strictly followed.

-

Handling: Always handle the compound in a well-ventilated chemical fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[20]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

N,N-dimethylvinylsulfonamide represents a valuable and perhaps underutilized tool in the covalent drug discovery toolbox. Its status as a moderately reactive Michael acceptor offers a compelling balance between target engagement and selectivity, providing a tunable alternative to more conventional warheads. The synthetic accessibility and straightforward reaction mechanism with cysteine make it an attractive scaffold for medicinal chemists. However, its successful implementation demands a rigorous and systematic evaluation, from fundamental kinetic analysis and direct target validation by mass spectrometry to global selectivity profiling via chemoproteomics. By understanding the core chemical principles and applying the robust experimental frameworks outlined in this guide, researchers can effectively harness the potential of N,N-dimethylvinylsulfonamide to develop potent and selective covalent medicines.

References

-

M.J. Evans, S.A. Sieber, C.J. Cravatt, "Strategies for discovering and derisking covalent, irreversible enzyme inhibitors", Future Medicinal Chemistry, [Link]

-

A.O. Fadare, O.E. Ojo, O.A. Aderibigbe, "Covalent Simulations of Covalent/Irreversible Enzyme Inhibition in Drug Discovery: A Reliable Technical Protocol", Taylor & Francis Online, [Link]

-

K.M. Holder, M.C. Palko, M.A. J. White, "Chemoproteomic methods for covalent drug discovery", PMC - PubMed Central, [Link]

-

M.A. Kolosov, et al., "Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide", ResearchGate, [Link]

-

L. Zhang, et al., "The design and development of covalent protein-protein interaction inhibitors for cancer treatment", PMC - PubMed Central, [Link]

-

M. Kolosov, "Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide", ResearchGate, [Link]

-

A.K. Sror, et al., "Covalent Inhibitors: To Infinity and Beyond", Journal of Medicinal Chemistry, [Link]

-

R.K. Mohapatra, et al., "Computational studies on potential new anti-Covid-19 agents with a multi-target mode of action", PubMed Central, [Link]

-

Y. Pan, et al., "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development", PMC - NIH, [Link]

-

J. Liu, et al., "Potential clinical drugs as covalent inhibitors of the priming proteases of the spike protein of SARS-CoV-2", PMC - NIH, [Link]

-

A.J. Jordan, et al., "Synthesis of N-alkylsulfonamides by borane-dimethyl sulfide reduction of N-acylsulfonamides", Griffith Research Online, [Link]

-

M. Taha, et al., "Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics", PMC - NIH, [Link]

-

M. Ciavorella, et al., "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases", ResearchGate, [Link]

-

P.H. Fuller, et al., "N-Allyl-N-sulfonyl Ynamides as Synthetic Precursors to Amidines and Vinylogous Amidines. An Unexpected N-to-C 1,3-Sulfonyl Shift in Nitrile Synthesis", ResearchGate, [Link]

-

M.J. Alex, D.J. Tantillo, "A Perspective on Covalent Inhibitors: Research and Development Trends of Warheads and Targets", ChemRxiv, [Link]

-

A. Lert-Itthiporn, et al., "Recent Advances in Covalent Drug Discovery", MDPI, [Link]

-

Organic Chemistry Portal, "Michael Addition", Organic Chemistry Portal, [Link]

-

J. Ashenhurst, "The Michael Addition Reaction and Conjugate Addition", Master Organic Chemistry, [Link]

-

D.M. Taylor, et al., "An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate", ResearchGate, [Link]

-

M. Al-Khafaji, et al., "Antiviral drugs have a high potential to participate in a Michael...", ResearchGate, [Link]

-

M.S. Roberts, et al., "Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols", PubMed, [Link]

-

Y. Takezawa, et al., "Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay", PubMed, [Link]

-

A. Carlsson, et al., "Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study", PMC - NIH, [Link]

-

Wikipedia, "Michael addition reaction", Wikipedia, [Link]

-

M.H. Lee, et al., "Discovery of N-amido-phenylsulfonamide derivatives as novel microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors", PubMed, [Link]

-

G.J.S. Fowler, et al., "Antioxidant chemistry Reactivity and oxidation of dl-cysteine by some common oxidants", Journal of the Chemical Society, Faraday Transactions, [Link]

-

W.C. Chen, et al., "Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics", PMC - PubMed Central, [Link]

-

Y. Jyothi, et al., "Recent Advances in Base-Assisted Michael Addition Reactions", ResearchGate, [Link]

-

G.B. Desmet, et al., "Quantitative First-Principles Kinetic Modeling of the Aza-Michael Addition to Acrylates in Polar Aprotic Solvents", Semantic Scholar, [Link]

-

Y. He, et al., "Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism", PMC - NIH, [Link]

-

M.A. Villar, et al., "n,n-dimethylacrylamide hydrogels for controlled drug delivery. influence of network structure and drug solubility on the load and release mechanisms", ResearchGate, [Link]

-

D. Momekova, et al., "Nanogels Based on N,N-Dimethylacrylamide and β-Cyclodextrin Triacrylate for Enhanced Solubility and Therapeutic Efficacy of Aripiprazole", NIH, [Link]

-

S. Irani, et al., "Advanced Drug Delivery Micro- and Nanosystems for Cardiovascular Diseases", MDPI, [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Michael Addition [organic-chemistry.org]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide | Kharkiv University Bulletin. Chemical Series [periodicals.karazin.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]